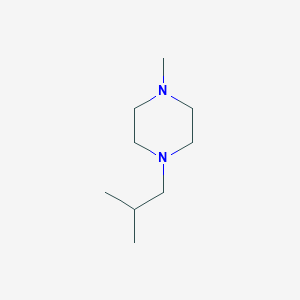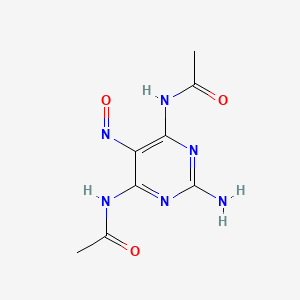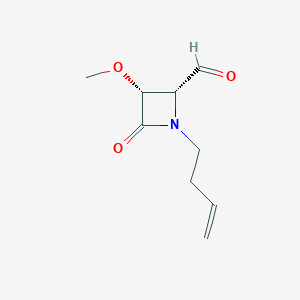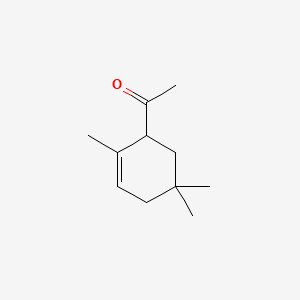
1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone is an organic compound with the molecular formula C11H18O. It is a ketone with a cyclohexene ring substituted with three methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of isophorone with malononitrile in the presence of sodium acetate trihydrate and anhydrous ethanol, followed by heating to 80°C and stirring for about 12 hours . Another method involves the controlled hydrogenation of 3,5,5-trimethyl-2-cyclohexen-1-ol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: 1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone undergoes various chemical reactions, including:
Substitution: It reacts with malononitrile under basic conditions to form 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile.
Common Reagents and Conditions:
Oxidation: Palladium on activated charcoal, ethylene atmosphere.
Substitution: Malononitrile, basic conditions.
Major Products:
Oxidation: Corresponding carbonyl compound.
Substitution: 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile.
科学的研究の応用
1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: It is used in the production of fragrances and as a modifier in perfume compositions.
作用機序
The mechanism of action of 1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone involves its interaction with molecular pathways in biological systems. It acts as an allergen by interacting with molecular pathways involved in allergic reactions . Additionally, it functions as a fragrance by imparting an agreeable smell through its interaction with olfactory receptors .
類似化合物との比較
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-2-enone: This compound is similar in structure but has a butenone group instead of an ethanone group.
1-(1,2,3-Trimethylcyclopent-2-en-1-yl)ethanone: This compound has a cyclopentene ring instead of a cyclohexene ring.
2-(3,5,5-Trimethylcyclohex-2-en-1-ylidene)malononitrile: This compound is formed through the substitution reaction of 1-(2,5,5-Trimethylcyclohex-2-en-1-yl)ethanone.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications, particularly in the synthesis of tertiary amines and as a fragrance modifier.
特性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
1-(2,5,5-trimethylcyclohex-2-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-8-5-6-11(3,4)7-10(8)9(2)12/h5,10H,6-7H2,1-4H3 |
InChIキー |
BYLAMFYYFKMEER-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(CC1C(=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


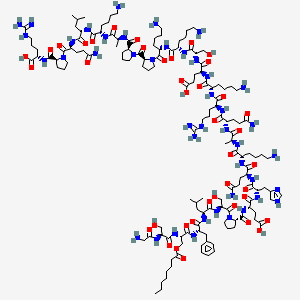

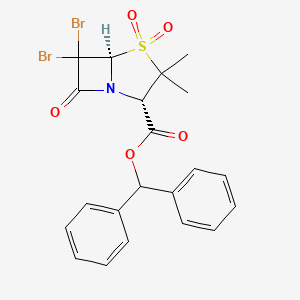
![[(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13830777.png)
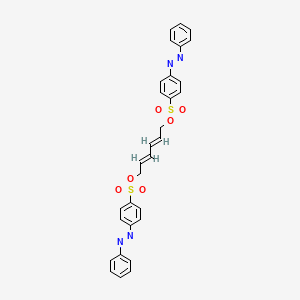
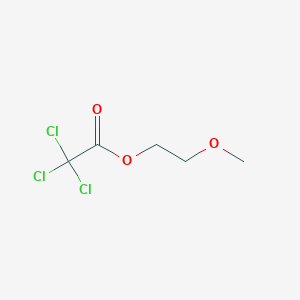
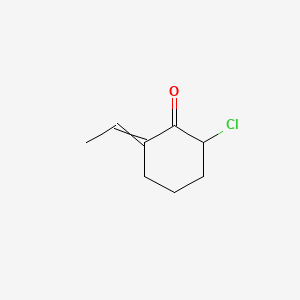
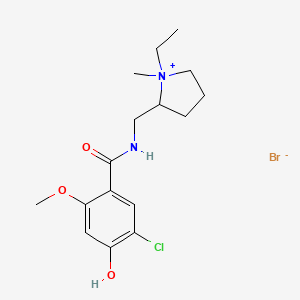
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
![1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide](/img/structure/B13830806.png)
